molecular formula C15H11NO3S B11329759 N-(furan-2-ylmethyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(furan-2-ylmethyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11329759
M. Wt: 285.3 g/mol
InChI Key: MXIWPVYMCIVKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(FURAN-2-YL)METHYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a heterocyclic compound that incorporates both furan and isothiochromene moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves the condensation of furan derivatives with isothiochromene carboxylic acid derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C15H11NO3S/c17-14(16-9-11-5-3-7-19-11)13-8-10-4-1-2-6-12(10)15(18)20-13/h1-8H,9H2,(H,16,17)

InChI Key

MXIWPVYMCIVKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCC3=CC=CO3

Origin of Product

United States

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